molecular formula C15H13N3O4 B4896754 N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide CAS No. 6098-37-9

N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B4896754
CAS No.: 6098-37-9
M. Wt: 299.28 g/mol
InChI Key: GKXRWNRDNNTRLZ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide is an organic compound with a complex structure that includes both amide and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction. The intermediate product, N-(4-carbamoylphenyl)-4-nitrobenzamide, is then further reacted with methylating agents to introduce the methyl group at the 3-position .

Industrial Production Methods

For industrial production, the process is optimized to improve yields and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Reduction: 4-amino-N-(4-carbamoylphenyl)-3-methylbenzamide.

    Substitution: Various substituted amides depending on the nucleophile used.

    Oxidation: N-(4-carbamoylphenyl)-3-carboxy-4-nitrobenzamide.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro and a methyl group, which can influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-8-11(4-7-13(9)18(21)22)15(20)17-12-5-2-10(3-6-12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXRWNRDNNTRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367459
Record name N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6098-37-9
Record name N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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